7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE
Overview
Description
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7600(2),?0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and methyl-substituted precursors, followed by the introduction of the thia and tetraaza groups under controlled conditions. The final step involves the cyclization reaction to form the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE include other tetracyclic structures with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- Cyclohexyl-substituted tetracyclic compounds
- Methyl-substituted tetracyclic compounds
- Thia-substituted tetracyclic compounds
Each of these compounds has unique features that make them suitable for specific applications in research and industry.
Properties
IUPAC Name |
7-cyclohexyl-3-methyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-10-18-19-17-20(10)16-14(12-8-5-9-13(12)23-16)15(22)21(17)11-6-3-2-4-7-11/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHJVXMDGBZOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CCC4)C(=O)N2C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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